7-Dimethylaminocoumarin-4-acetic acid
Overview
Description
7-Dimethylaminocoumarin-4-acetic acid is a derivative of coumarin, which is a class of organic compounds known for their fragrant odor and presence in many natural substances. The dimethylamino group at the 7-position and the acetic acid moiety at the 4-position are modifications that can alter the physical, chemical, and spectroscopic properties of the coumarin core, potentially making it useful for various applications, including as a laser dye .
Synthesis Analysis
The synthesis of derivatives of 7-dimethylaminocoumarin-4-acetic acid can involve multi-step reactions. For instance, the ethyl ester of 5,7-dimethyl coumarin-4-acetic acid, a related compound, has been synthesized from 3,5-Xylenol through a sequence of reactions that include Pechmann cyclisation followed by acid-catalyzed esterification . This suggests that similar synthetic routes could be employed for the synthesis of 7-dimethylaminocoumarin-4-acetic acid, with appropriate modifications to introduce the dimethylamino group.
Molecular Structure Analysis
The molecular structure of coumarin derivatives can be characterized by various spectroscopic techniques. For example, the crystal structure of ethyl 5,7-dimethyl coumarin-4-acetate was determined to be in the monoclinic form, with specific cell parameters and stabilized by intermolecular C-H…O bonds . Additionally, computational methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT) can be used to optimize and predict the molecular structure and electronic properties of coumarin derivatives, as demonstrated for 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin .
Chemical Reactions Analysis
Coumarin derivatives can undergo various photochemical reactions. For instance, 4-methyl-7-diethylaminocoumarin reacts with different reagents to produce heterocyclization products, with the reaction mechanism involving the formation of an α-amino radical . This indicates that 7-dimethylaminocoumarin-4-acetic acid could also participate in similar photochemical reactions, potentially leading to a variety of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-dimethylaminocoumarin-4-acetic acid derivatives can be influenced by their molecular structure. For example, 7-Dimethylamino-4-hydroxy-3-methylcoumarin has been identified as a tunable laser dye, with its lasing maximum and fluorescence properties being affected by the solvent and pH conditions . This suggests that the dimethylamino group plays a significant role in the photophysical behavior of the molecule, which could be extrapolated to understand the properties of 7-dimethylaminocoumarin-4-acetic acid.
Scientific Research Applications
- Summary of the Application : 7-Aminocoumarin-4-acetic Acid (ACA), a derivative of 7-amino-4-methylcoumarin (AMC), is used as a fluorescent probe for detecting bacterial dipeptidyl peptidase (DPP) activities in water-in-oil droplets (WODLs) and in bulk . This application is particularly useful in droplet-based microfluidic systems, which are powerful tools for high-throughput biological assays .
- Methods of Application or Experimental Procedures : The researchers developed a peptidase substrate consisting of a dipeptide and ACA . This substrate was retained in the WODL for more than 7 days, and it was able to detect DPP activity within the droplet . The use of ACA as a fluorescent probe could be applied to various substrates, expanding the range of detectable microbial enzyme activities for droplet-based microfluidic systems .
- Results or Outcomes : The substrate specificity constants of DPPs for ACA substrates increased up to 4.7-fold compared to AMC substrates . This allowed for high-throughput screening of microorganisms based on DPP activity using the dipeptidyl ACA substrate .
properties
IUPAC Name |
2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-14(2)9-3-4-10-8(5-12(15)16)6-13(17)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMBLJOHUDYJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376341 | |
Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Dimethylaminocoumarin-4-acetic acid | |
CAS RN |
80883-54-1 | |
Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.